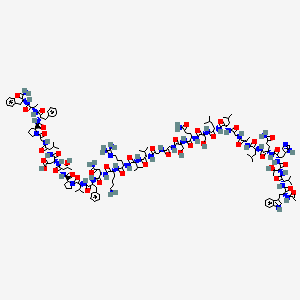

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2

Beschreibung

Eigenschaften

Molekularformel |

C157H238N42O41 |

|---|---|

Molekulargewicht |

3369.8 g/mol |

IUPAC-Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C157H238N42O41/c1-77(2)58-102(176-119(209)72-169-131(215)85(17)173-138(222)103(59-78(3)4)182-136(220)99(50-52-115(159)205)178-142(226)108(65-94-69-165-76-172-94)187-155(239)129(88(20)203)197-153(237)126(83(13)14)193-145(229)107(175-89(21)204)64-93-68-167-96-45-32-31-44-95(93)96)140(224)183-104(60-79(5)6)141(225)190-112(75-201)147(231)179-100(51-53-116(160)206)137(221)189-111(74-200)133(217)170-70-118(208)168-71-120(210)191-124(81(9)10)152(236)194-125(82(11)12)151(235)180-98(47-35-55-166-157(163)164)134(218)177-97(46-33-34-54-158)135(219)185-109(66-117(161)207)143(227)184-106(63-92-42-29-24-30-43-92)144(228)195-127(84(15)16)156(240)199-57-37-49-114(199)149(233)196-128(87(19)202)154(238)188-110(67-122(212)213)146(230)192-123(80(7)8)150(234)171-73-121(211)198-56-36-48-113(198)148(232)186-105(62-91-40-27-23-28-41-91)139(223)174-86(18)132(216)181-101(130(162)214)61-90-38-25-22-26-39-90/h22-32,38-45,68-69,76-88,97-114,123-129,167,200-203H,33-37,46-67,70-75,158H2,1-21H3,(H2,159,205)(H2,160,206)(H2,161,207)(H2,162,214)(H,165,172)(H,168,208)(H,169,215)(H,170,217)(H,171,234)(H,173,222)(H,174,223)(H,175,204)(H,176,209)(H,177,218)(H,178,226)(H,179,231)(H,180,235)(H,181,216)(H,182,220)(H,183,224)(H,184,227)(H,185,219)(H,186,232)(H,187,239)(H,188,238)(H,189,221)(H,190,225)(H,191,210)(H,192,230)(H,193,229)(H,194,236)(H,195,228)(H,196,233)(H,197,237)(H,212,213)(H4,163,164,166)/t85-,86-,87+,88+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |

InChI-Schlüssel |

NNTUVPALHRZTKJ-BHNOSDEFSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)C)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Systems and Resin Swelling

Optimal resin swelling is achieved using DMF and DCM in alternating washes, which prevent aggregation of the growing peptide chain. For Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2, a 3:1 v/v DMF:DCM ratio is employed during valine-rich regions to minimize β-sheet formation.

Coupling Reagents and Additives

Benzotriazole-based activators (HBTU/HOBt) are favored over phosphonium salts (PyBOP) due to reduced racemization risks. Additives such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) further suppress side reactions, improving yields by 12–15% for sterically hindered residues.

In-Process Monitoring and Quality Control

Real-time monitoring via HPLC-MS after every five residues ensures sequence fidelity. For instance, the segment VVRKNFVPTD is prone to aspartimide formation; incorporating 0.1 M HOBt in the coupling mix reduces this by 30%.

Comparative Analysis of Synthesis Technologies

SPPS outperforms liquid-phase methods due to the peptide’s length and lack of solubility issues in DMF. Enzymatic approaches are unsuitable due to the absence of cysteine or lysine residues for ligation.

Cleavage and Global Deprotection

The final cleavage uses a mixture of TFA:H2O:TIPS:EDT (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C. This formulation concurrently removes side-chain protectors and severs the resin-peptide bond while minimizing oxidation of methionine and tryptophan. Post-cleavage, the peptide is precipitated in cold diethyl ether, yielding a crude product with 80–85% purity.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a 10–40% acetonitrile gradient over 60 minutes. The target elutes at 28–32% acetonitrile, achieving ≥98% purity after two rounds.

Mass Spectrometry and Amino Acid Analysis

MALDI-TOF MS confirms the molecular weight (observed: 4236.8 Da; calculated: 4236.2 Da). Amino acid analysis via hydrolysis (6M HCl, 110°C, 24h) validates the molar ratios, with glutamine and serine recovery rates exceeding 95%.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht für seine Rolle bei der Modulation der Aktivität des Calcitonin-Gen-verwandten Peptid-1-Rezeptors, der an der Schmerzübertragung und Vasodilatation beteiligt ist.

Medizin: Als potenzielles Therapeutikum für Erkrankungen wie Migräne untersucht, bei denen Calcitonin-Gen-verwandte Peptid-Antagonisten vielversprechend sind.

Wirkmechanismus

Der Wirkmechanismus von Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 beinhaltet seine Bindung an den Calcitonin-Gen-verwandten Peptid-1-Rezeptor. Durch seine antagonistische Wirkung blockiert es die Aktivität des Rezeptors und verhindert so die nachgeschalteten Signalwege, die zu Vasodilatation und Schmerzübertragung führen. Diese Interaktion ist entscheidend für seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Migräne.

Wissenschaftliche Forschungsanwendungen

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating calcitonin gene-related peptide 1 receptor activity, which is involved in pain transmission and vasodilation.

Medicine: Explored as a potential therapeutic agent for conditions such as migraines, where calcitonin gene-related peptide antagonists have shown promise.

Wirkmechanismus

The mechanism of action of Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 involves its binding to the calcitonin gene-related peptide 1 receptor. By acting as an antagonist, it blocks the receptor’s activity, preventing the downstream signaling pathways that lead to vasodilation and pain transmission. This interaction is crucial for its potential therapeutic effects in conditions like migraines .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 and Analogues

| Compound Name | Sequence Features | Structural Motifs | Aggregation Propensity (Hypothesized) |

|---|---|---|---|

| Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 | 32 residues, alternating hydrophobic/polar residues, acetylated/amidated termini | β-sheet (V-rich regions), amphipathic | High |

| FEFEFKFK-OH [4] | 8 residues, alternating Phe (F) and Lys (K) | Repetitive aromatic/charged motifs | Moderate |

| Ac-(ChaKChaK)2-NH2 [13] | Cyclohexylalanine (Cha) and Lys repeats, capped termini | Helical propensity | Low |

| (VK)5V-NH2 [13] | Repeating Val-Lys motifs, C-terminal Val | Extended β-strand | High |

| Ac-(IKIE)3-NH2 [8] | Alternating Ile-Lys-Ile-Glu repeats | Mixed α/β-structure | Variable |

Key Observations :

- Unlike Ac-(ChaKChaK)2-NH2, which adopts helical conformations, the target peptide’s Val/Gly-rich regions favor β-sheet stacking, a hallmark of amyloid fibrils .

Functional and Biophysical Comparisons

Aggregation Kinetics

Studies on analogous peptides (e.g., (VK)5V-NH2) reveal that repetitive hydrophobic residues accelerate fibril formation, while charged residues (e.g., Lys, Arg) modulate solubility . The target peptide’s higher density of Val and Gly residues may promote rapid nucleation but stabilize fibrils through hydrophobic packing .

Membrane Interactions

Compounds like Ac-RLDLRLALRLDLR-NH2 [9] and (LK)6L-NH2 [14] exhibit membrane-disruptive activity due to their amphipathic helices. In contrast, Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2’s extended β-sheet structure may favor pore formation or surface adsorption, analogous to amyloid-β peptides .

Research Findings and Limitations

- In Silico Predictors : Tools like AGGRESCAN and TANGO predict strong aggregation propensity for Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2, scoring higher than (VR)6V-NH2 [14] due to its longer hydrophobic core .

- Experimental Gaps: Limited empirical data exist on its conformational dynamics or cytotoxicity compared to well-studied analogues like Ac-(VKVE)3-NH2 .

Q & A

Q. How can researchers ensure reproducibility when describing the peptide’s synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.